

High-Throughput Screening for Isorhamnetin Bioactivity: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a naturally occurring 3'-O-methylated flavonol, has garnered significant attention in biomedical research for its diverse pharmacological properties.[1][2][3] Extracted from various plants, including Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba, **Isorhamnetin** has demonstrated potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, making it a promising candidate for drug discovery and development.[4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of **Isorhamnetin** and its derivatives. The protocols are tailored for anticancer, anti-inflammatory, and antioxidant screening campaigns.

Data Presentation: Quantitative Bioactivity of Isorhamnetin

The following table summarizes the quantitative data on the bioactivity of **Isorhamnetin** from various in vitro studies.



Bioactivity	Assay	Cell Line/System	Result (IC50/EC50)	Reference
Anticancer	Cell Viability (CCK-8)	MCF7 (Breast Cancer)	~10 µM	[6]
Cell Viability (CCK-8)	T47D (Breast Cancer)	~10 μM	[6]	
Cell Viability (CCK-8)	BT474 (Breast Cancer)	~10 μM	[6]	
Cell Viability (CCK-8)	BT-549 (Breast Cancer)	~10 μM	[6]	_
Cell Viability (CCK-8)	MDA-MB-231 (Breast Cancer)	~10 μM	[6]	_
Cell Viability (CCK-8)	MDA-MB-468 (Breast Cancer)	~10 μM	[6]	_
Cell Viability	SW-480 (Colon Cancer)	IC25: 0.8 ± 0.04 μg/mL (24h)	[7]	_
Cell Viability	HT-29 (Colon Cancer)	IC25: 13.04 ± 0.17 μg/mL (24h)	[7]	_
Cell Viability	BEL-7402 (Hepatocellular Carcinoma)	74.4 ± 1.13 μg/mL (72h)	[8]	
Cell Viability	T24 (Bladder Cancer)	127.86 μΜ		
Cell Viability	5637 (Bladder Cancer)	145.75 μΜ	-	
Antioxidant	DPPH Radical Scavenging	Cell-free	- 24.61 μmol/L	[9]
ABTS Radical Scavenging	Cell-free	14.54 μmol/L	[9]	_

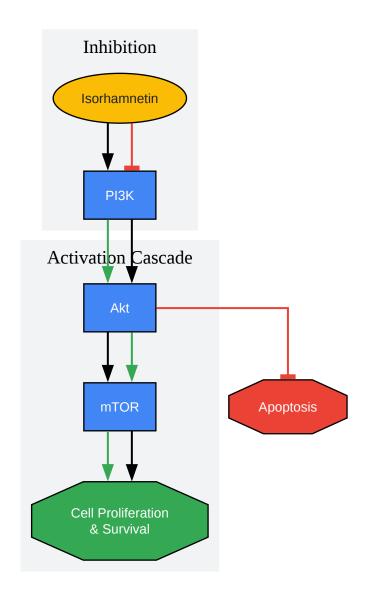


Lipid Peroxidation Inhibition	Cell-free (rat liver mitochondria)	6.67 μmol/L	[9]	
Anti- inflammatory	Nitric Oxide (NO) Production	RAW 264.7 Macrophages	-	[10]
TNF-α Production	BEAS-2B (Bronchial Epithelial)	-	[2]	
IL-6 Production	BEAS-2B (Bronchial Epithelial)	-	[2]	_

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and oxidative stress response.

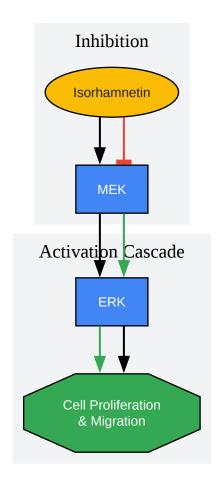




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PI3K/Akt/mTOR Signaling Pathway Inhibition by **Isorhamnetin**.

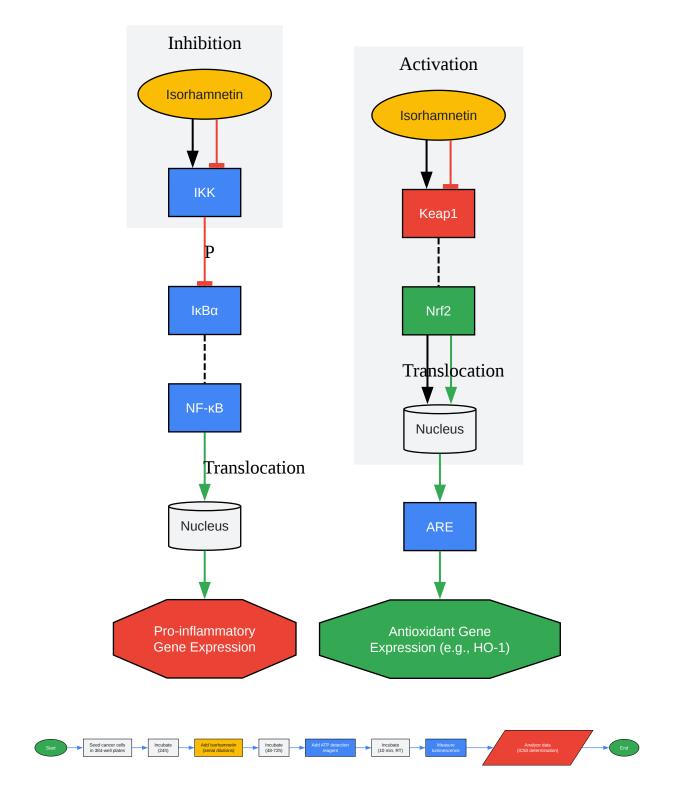




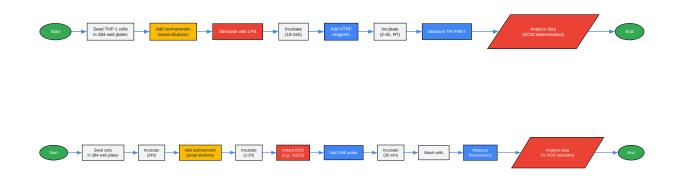
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MAPK/ERK Signaling Pathway Inhibition by Isorhamnetin.









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